Cas no 2022686-64-0 (tert-butyl N-(1-cyclobutyl-2-oxopentyl)carbamate)

tert-butyl N-(1-cyclobutyl-2-oxopentyl)carbamate 化学的及び物理的性質
名前と識別子
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- 2022686-64-0
- EN300-797888
- tert-butyl N-(1-cyclobutyl-2-oxopentyl)carbamate
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- インチ: 1S/C14H25NO3/c1-5-7-11(16)12(10-8-6-9-10)15-13(17)18-14(2,3)4/h10,12H,5-9H2,1-4H3,(H,15,17)
- InChIKey: UFTBTJRTXMKKSE-UHFFFAOYSA-N
- ほほえんだ: O=C(CCC)C(C1CCC1)NC(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 255.18344366g/mol
- どういたいしつりょう: 255.18344366g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 7
- 複雑さ: 303
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 55.4Ų
tert-butyl N-(1-cyclobutyl-2-oxopentyl)carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-797888-1.0g |
tert-butyl N-(1-cyclobutyl-2-oxopentyl)carbamate |
2022686-64-0 | 95% | 1.0g |
$914.0 | 2024-05-22 | |
Enamine | EN300-797888-0.25g |
tert-butyl N-(1-cyclobutyl-2-oxopentyl)carbamate |
2022686-64-0 | 95% | 0.25g |
$840.0 | 2024-05-22 | |
Enamine | EN300-797888-10.0g |
tert-butyl N-(1-cyclobutyl-2-oxopentyl)carbamate |
2022686-64-0 | 95% | 10.0g |
$3929.0 | 2024-05-22 | |
Enamine | EN300-797888-0.05g |
tert-butyl N-(1-cyclobutyl-2-oxopentyl)carbamate |
2022686-64-0 | 95% | 0.05g |
$768.0 | 2024-05-22 | |
Enamine | EN300-797888-0.5g |
tert-butyl N-(1-cyclobutyl-2-oxopentyl)carbamate |
2022686-64-0 | 95% | 0.5g |
$877.0 | 2024-05-22 | |
Enamine | EN300-797888-2.5g |
tert-butyl N-(1-cyclobutyl-2-oxopentyl)carbamate |
2022686-64-0 | 95% | 2.5g |
$1791.0 | 2024-05-22 | |
Enamine | EN300-797888-5.0g |
tert-butyl N-(1-cyclobutyl-2-oxopentyl)carbamate |
2022686-64-0 | 95% | 5.0g |
$2650.0 | 2024-05-22 | |
Enamine | EN300-797888-0.1g |
tert-butyl N-(1-cyclobutyl-2-oxopentyl)carbamate |
2022686-64-0 | 95% | 0.1g |
$804.0 | 2024-05-22 |
tert-butyl N-(1-cyclobutyl-2-oxopentyl)carbamate 関連文献
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1. Caper tea
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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10. Book reviews
tert-butyl N-(1-cyclobutyl-2-oxopentyl)carbamateに関する追加情報
Comprehensive Overview of tert-butyl N-(1-cyclobutyl-2-oxopentyl)carbamate (CAS No. 2022686-64-0)
tert-butyl N-(1-cyclobutyl-2-oxopentyl)carbamate (CAS No. 2022686-64-0) is a specialized organic compound widely utilized in pharmaceutical research and fine chemical synthesis. This compound belongs to the class of carbamate derivatives, which are known for their versatility in drug discovery and development. The presence of a cyclobutyl ring and a tert-butyl group in its structure makes it a valuable intermediate for designing bioactive molecules. Researchers and chemists frequently search for this compound due to its potential applications in peptide synthesis, enzyme inhibition, and prodrug formulation.
In recent years, the demand for tert-butyl N-(1-cyclobutyl-2-oxopentyl)carbamate has surged, driven by advancements in medicinal chemistry and the growing interest in targeted drug delivery systems. Its unique structural features, including the oxopentyl moiety, enable it to act as a building block for protease inhibitors and kinase modulators. These properties align with current trends in personalized medicine and precision therapeutics, where tailored molecular designs are critical for addressing complex diseases. The compound's CAS No. 2022686-64-0 is often queried in scientific databases, reflecting its relevance in cutting-edge research.
The synthesis of tert-butyl N-(1-cyclobutyl-2-oxopentyl)carbamate involves multi-step organic reactions, including carbamate protection and cyclobutyl ring formation. These processes are optimized for high yield and purity, ensuring the compound meets stringent standards for pharmaceutical-grade intermediates. Its stability under various conditions makes it suitable for scale-up production, a key consideration for industrial applications. Additionally, the compound's compatibility with green chemistry principles has garnered attention, as researchers seek sustainable alternatives in chemical manufacturing.
From a commercial perspective, tert-butyl N-(1-cyclobutyl-2-oxopentyl)carbamate is supplied by leading chemical manufacturers specializing in high-purity reagents. Its pricing and availability are influenced by factors such as raw material sourcing and regulatory compliance. Companies often highlight its use in contract research organizations (CROs) and academic laboratories, where it serves as a critical tool for structure-activity relationship (SAR) studies. The compound's role in catalysis and asymmetric synthesis further underscores its importance in modern chemistry.
Looking ahead, tert-butyl N-(1-cyclobutyl-2-oxopentyl)carbamate is poised to play a pivotal role in emerging fields such as bioconjugation and chemical biology. Its adaptability to click chemistry and bioorthogonal reactions opens new avenues for drug-target identification and diagnostic probe development. As the scientific community continues to explore its potential, this compound remains a focal point for innovation in life sciences and material engineering.
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